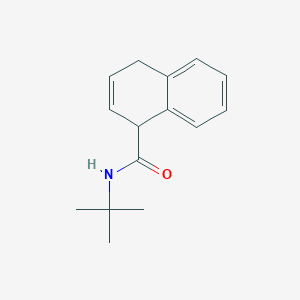
N-tert-Butyl-1,4-dihydronaphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-1,4-dihydronaphthalene-1-carboxamide is an organic compound with the molecular formula C15H21NO It is a derivative of naphthalene, featuring a tert-butyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-1,4-dihydronaphthalene-1-carboxamide typically involves the reaction of tert-butylamine with naphthalene-1-carboxylic acid or its derivatives. One common method is the condensation of tert-butylamine with naphthalene-1-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zinc perchlorate can be employed to facilitate the reaction under milder conditions .
Chemical Reactions Analysis
Types of Reactions: N-tert-Butyl-1,4-dihydronaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce primary amines .
Scientific Research Applications
N-tert-Butyl-1,4-dihydronaphthalene-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-Butyl-1,4-dihydronaphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The carboxamide group can form hydrogen bonds with target molecules, stabilizing the interaction and modulating biological activity .
Comparison with Similar Compounds
- N-tert-Butyl-1,4-dihydro-naphthalene-2-sulfonamide
- N-tert-Butyl-1,4-dihydro-quinoline-3-carboxamide
Comparison: N-tert-Butyl-1,4-dihydronaphthalene-1-carboxamide is unique due to its specific substitution pattern on the naphthalene ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the carboxamide group in the 1-position versus the sulfonamide group in the 2-position can significantly alter the compound’s reactivity and interaction with biological targets .
Properties
CAS No. |
106790-32-3 |
|---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-tert-butyl-1,4-dihydronaphthalene-1-carboxamide |
InChI |
InChI=1S/C15H19NO/c1-15(2,3)16-14(17)13-10-6-8-11-7-4-5-9-12(11)13/h4-7,9-10,13H,8H2,1-3H3,(H,16,17) |
InChI Key |
UDPQRNBXAFKGQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1C=CCC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















